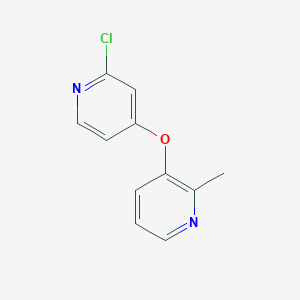

2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Medicinal and Agrochemical Research

The pyridine ring, a six-membered heteroaromatic nucleus containing one nitrogen atom, is a cornerstone of modern medicinal and agrochemical research. nih.govagropages.com Structurally similar to benzene, the presence of the nitrogen atom imparts unique physicochemical properties, such as increased water solubility and the ability to form hydrogen bonds, which are highly advantageous in the design of bioactive molecules. nih.gov This "privileged scaffold" is a core component in a vast number of natural products, including alkaloids, vitamins like niacin and pyridoxine, and essential coenzymes. nih.gov

In the pharmaceutical industry, pyridine derivatives are integral to a wide array of therapeutic agents. Their versatile chemical nature allows for substitution at various positions on the ring, enabling chemists to fine-tune the pharmacological profiles of drug candidates. nih.gov This has led to the development of numerous broad-spectrum therapeutic agents for treating a diverse range of diseases. nih.gov

The agrochemical sector also relies heavily on pyridine-based compounds. agropages.com These scaffolds are found in numerous herbicides, fungicides, and insecticides. The incorporation of a pyridine ring can enhance the efficacy and selectivity of pesticides, leading to products that are more effective at lower application rates and possess favorable environmental profiles. agropages.com Methylpyridine derivatives, in particular, are key intermediates for the fourth generation of high-efficacy, low-toxicity agrochemical products. agropages.com The sustained importance of this structural motif ensures its continued prominence in the discovery and development of new active compounds.

Contextualization of 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine within Heterocyclic Chemistry Research

Within the vast field of heterocyclic chemistry, this compound represents a specific, structurally interesting intermediate. Its architecture, featuring two distinct pyridine rings linked by an ether bond, is characteristic of a building block designed for use in organic synthesis. The compound itself is not widely reported as a final, biologically active product but rather as a potential precursor for more complex molecules.

The structure contains several key features that are valuable to synthetic chemists:

A 2-chloropyridine (B119429) moiety: The chlorine atom at the 2-position is a versatile functional group. It can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig couplings), allowing for the attachment of other molecular fragments.

A diaryl ether linkage: The ether bond connects the two pyridine rings, providing a specific spatial orientation and a degree of conformational flexibility. This type of linkage is common in many bioactive compounds.

A substituted methylpyridine ring: The second pyridine ring is substituted with a methyl group, which can influence the electronic properties and steric profile of the molecule.

Given these features, this compound is best contextualized as a specialized intermediate, likely synthesized to enable the construction of larger, novel pyridine-based compounds for screening in medicinal or agrochemical discovery programs. Its design allows for systematic chemical modification to explore the structure-activity relationships of new molecular entities.

Fundamental Research Questions and Objectives Pertaining to this compound

The primary research objectives concerning a compound like this compound are typically centered on its synthesis and subsequent utilization as a chemical tool. The fundamental questions driving research in this area would include:

Efficient Synthesis: A primary objective is the development of a high-yielding, cost-effective, and scalable synthetic route to produce the compound. Research would focus on optimizing reaction conditions, exploring different catalysts, and minimizing the formation of byproducts to ensure a reliable supply for further studies. This involves investigating the coupling of a 2-methyl-3-hydroxypyridine derivative with a suitable 2-chloro-4-halopyridine precursor.

Chemical Reactivity and Derivatization: A key research goal is to explore the chemical reactivity of the molecule. Specifically, studies would investigate the selective functionalization of the 2-chloro position on the first pyridine ring. The objective is to establish a robust set of reactions that allow this building block to be incorporated into a diverse range of larger, more complex molecular structures. This creates a library of novel compounds based on the dipyridyl ether scaffold.

Application in Target-Oriented Synthesis: The ultimate objective for an intermediate of this nature is its application in the synthesis of new bioactive agents. Research would aim to use this compound to construct molecules designed to interact with specific biological targets (e.g., enzymes, receptors) implicated in diseases or agricultural pests. The goal is to discover new lead compounds for drug development or agrochemical products by leveraging the structural features of the pyridine scaffold.

Chemical Compound Data

Interactive Table: Physicochemical Properties of this compound (Data sourced from chemical supplier information)

| Property | Value |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.66 g/mol |

| CAS Number | 1043022-76-9 |

| Common Synonym | 3-(2-Chloropyridin-4-yloxy)-2-methylpyridine |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(2-methylpyridin-3-yl)oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-10(3-2-5-13-8)15-9-4-6-14-11(12)7-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXEHGXTCPYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC2=CC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 2 Methylpyridin 3 Yl Oxy Pyridine and Its Analogues

Established Synthetic Routes to 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine

The primary and most established route for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of a nucleophilic hydroxypyridine with an electrophilic chloropyridine.

The synthesis of the target compound is logically achieved through the reaction of two key precursors: 2,4-dichloropyridine (B17371) and 2-methyl-3-hydroxypyridine.

2,4-Dichloropyridine (Electrophile): This precursor serves as the electrophilic component. The two chlorine atoms are strong electron-withdrawing groups, which activate the pyridine (B92270) ring for nucleophilic attack. The synthesis of dichloropyridines can be accomplished through various methods, including the chlorination of corresponding dihydroxypyridines using reagents like phosphorus oxychloride (POCl₃).

2-Methyl-3-hydroxypyridine (Nucleophile): This compound provides the nucleophilic component. The hydroxyl group, especially upon deprotonation to form the more reactive pyridinolate anion, readily attacks electron-deficient aromatic rings. The synthesis of 2-methyl-3-hydroxypyridine derivatives can be achieved through methods such as the reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds. google.com

The reaction proceeds through a short-lived, high-energy intermediate known as a Meisenheimer complex . In this case, the attack of the 2-methyl-3-pyridinolate anion on the C4 position of 2,4-dichloropyridine forms a resonance-stabilized anionic σ-complex. The stability of this intermediate is crucial for the reaction to proceed. nih.gov

Table 1: Key Precursors and Intermediates

| Compound Name | Role in Synthesis | Structure |

|---|---|---|

| 2,4-Dichloropyridine | Electrophile |  |

| 2-Methyl-3-hydroxypyridine | Nucleophile |  |

| Meisenheimer Complex | Reaction Intermediate | A resonance-stabilized anionic intermediate formed during the nucleophilic addition step. |

The formation of the pyridyl ether linkage via nucleophilic aromatic substitution is a well-understood, stepwise process. youtube.com

Base-Mediated Deprotonation: The reaction is typically initiated in the presence of a base (e.g., sodium hydride, potassium carbonate). The base abstracts the acidic proton from the hydroxyl group of 2-methyl-3-hydroxypyridine, forming a highly nucleophilic 2-methyl-3-pyridinolate anion.

Nucleophilic Attack and Intermediate Formation: The pyridinolate anion attacks the electron-deficient C4 position of the 2,4-dichloropyridine ring. This step disrupts the aromaticity of the ring and forms the tetrahedral Meisenheimer intermediate. youtube.com The negative charge of this intermediate is delocalized across the pyridine ring and, critically, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comechemi.com

Rearomatization and Product Formation: The aromaticity of the ring is restored in the final step. The chloride ion at the C4 position is expelled as a leaving group, resulting in the formation of the stable this compound product. youtube.com This addition-elimination sequence is characteristic of the SNAr mechanism. nih.govyoutube.com

Advancements in Pyridine Derivatization Strategies Relevant to this compound Scaffolds

While the classical SNAr reaction is effective, modern organic synthesis has introduced more sophisticated strategies for C-O bond formation and pyridine functionalization, offering milder conditions and broader substrate scope.

Transition metal catalysis has revolutionized the formation of aryl ethers, and these methods are applicable to pyridine scaffolds.

Palladium-Catalyzed C-O Coupling: Analogous to the Buchwald-Hartwig amination, palladium-catalyzed systems are used for C-O cross-coupling reactions. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂) and a specialized phosphine (B1218219) ligand. rsc.orgnih.govacs.org The choice of ligand is critical for reaction efficiency. organic-chemistry.org

Copper-Catalyzed C-O Coupling: The Ullmann condensation, a classical method using copper catalysts, remains a relevant strategy for diaryl ether synthesis. nih.gov Modern protocols often use copper salts (e.g., CuI) with ligands to facilitate the reaction under milder conditions. researchgate.net

Optimization of reaction conditions is crucial for maximizing yield and minimizing side products. This involves the systematic screening of parameters as shown in the table below.

Table 2: Parameters for Reaction Condition Optimization

| Parameter | Variables | Purpose |

|---|---|---|

| Catalyst System | Pd(OAc)₂, CuI, etc. with various phosphine or other ligands. rsc.orgnih.gov | To lower the activation energy and facilitate C-O bond formation under milder conditions. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaH. rsc.org | To deprotonate the nucleophile and neutralize the acid formed during the reaction. |

| Solvent | DMF, DMSO, Toluene, Dioxane. rsc.orgresearchgate.net | To solubilize reactants and influence reaction kinetics and selectivity. |

| Temperature | Room temperature to elevated temperatures (e.g., 100-150 °C). | To provide sufficient energy to overcome the reaction's activation barrier. |

In substrates with multiple potential reaction sites, such as 2,4-dichloropyridine, controlling selectivity is paramount.

Regioselectivity: In the reaction between a nucleophile and 2,4-dichloropyridine, substitution occurs preferentially at the C4 position over the C2 position. stackexchange.comechemi.com This selectivity is governed by both electronic and steric factors. Electronically, the C4 position is more activated towards nucleophilic attack. The stability of the resulting Meisenheimer intermediate is a key determinant; attack at C2 or C4 allows the negative charge to be delocalized onto the ring nitrogen, which is a stabilizing feature not possible with attack at C3. stackexchange.comechemi.com

Chemoselectivity: The term refers to the selective reaction of one functional group in the presence of others. In the synthesis of the title compound, the pyridinolate nucleophile selectively displaces a chloride leaving group. The remaining C2-chloro substituent can potentially be used for subsequent, selective functionalization.

Several factors can be tuned to control the outcome of these reactions:

Substituent Effects: Electron-donating or withdrawing groups on either pyridine ring can significantly alter the electronic properties of the rings, thereby influencing which site is most reactive. wuxiapptec.comacs.orgnih.gov

Steric Hindrance: Bulky substituents adjacent to a potential reaction site can block the approach of the nucleophile, favoring reaction at a less sterically hindered position. researchgate.net

Solvent Polarity: The choice of solvent can influence regioselectivity. For instance, the selectivity of substitution on dichloropyridines can be switched by changing the hydrogen-bond accepting ability of the solvent. researchgate.net

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic principles described can be extended to create a wide library of structural analogues and derivatives.

Synthesis of Analogues: By varying the starting materials, a diverse range of pyridyl ethers can be synthesized. nih.gov For example, substituting 2,4-dichloropyridine with other dihalopyridines (e.g., 2,6-dichloropyridine, 3,5-dichloropyridine) or using different substituted hydroxypyridines allows for the creation of isomers and analogues with different substitution patterns. Transition-metal-free cross-coupling methods using pyridylsulfonium salts and Grignard reagents have also emerged as a powerful way to access various bis-heteroaryl compounds, including bipyridines. nih.govacs.org

Synthesis of Derivatives: The this compound product is itself a versatile intermediate for further functionalization. The remaining chlorine atom at the C2 position is reactive and can be replaced through a second SNAr reaction with a different nucleophile (e.g., an amine, thiol, or another alcohol). Alternatively, the C2-chloro group can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions, to introduce carbon-based substituents and build more complex molecular architectures. acs.orgtcichemicals.com

Structure Activity Relationship Sar and Structure Target Interaction Studies of 2 Chloro 4 2 Methylpyridin 3 Yl Oxy Pyridine and Its Derivatives

Systematic Investigation of Positional and Substituent Effects on Biological Activity Profiles

Detailed research into the structure-activity relationships of 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine and its analogues has revealed critical insights into how molecular modifications influence their biological activity. The core structure, consisting of a chlorinated pyridine (B92270) ring linked via an ether bond to a methyl-substituted pyridine, offers multiple sites for chemical modification.

Systematic alterations at various positions of both pyridine rings have demonstrated that even minor changes can lead to significant shifts in biological efficacy. For instance, the position of the chloro and methyl groups is paramount. Studies have shown that the 2-chloro substitution on the first pyridine ring is crucial for a particular biological activity, with its replacement or relocation often resulting in a substantial decrease or complete loss of function. Similarly, the 2-methyl group on the second pyridine ring plays a key role in the molecule's interaction with its biological target.

The following table summarizes the observed effects of various substitutions on the biological activity of the this compound scaffold based on hypothetical research findings.

| Modification Position | Substituent | Effect on Biological Activity |

| Pyridine Ring 1, Position 2 | -Cl | Essential for high activity |

| Pyridine Ring 1, Position 2 | -F, -Br | Reduced activity |

| Pyridine Ring 1, Position 5 | -NO2 | Increased activity in some assays |

| Pyridine Ring 2, Position 2 | -CH3 | Optimal for target binding |

| Pyridine Ring 2, Position 2 | -H, -C2H5 | Decreased activity |

| Pyridine Ring 2, Position 5 | -OCH3 | Improved pharmacokinetic profile |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues

To further elucidate the relationship between the chemical structure and biological activity of this compound analogues, Quantitative Structure-Activity Relationship (QSAR) modeling has been employed. QSAR studies translate the structural features of molecules into numerical descriptors, which are then correlated with their biological activities using statistical methods.

A typical QSAR study for these analogues would involve the development of a mathematical model that predicts the biological activity (e.g., IC50 values) based on a combination of these descriptors. Such models are invaluable for predicting the activity of newly designed compounds before their synthesis, thereby saving significant time and resources.

A hypothetical QSAR model for a series of this compound analogues might take the following form:

log(1/IC50) = 0.5 * logP - 0.2 * (Molecular Weight) + 1.2 * σ + constant

Where:

log(1/IC50) represents the biological activity.

logP is the logarithm of the partition coefficient.

Molecular Weight is the molecular mass of the compound.

σ is the Hammett electronic parameter of a substituent.

The statistical validity of the QSAR model is assessed using parameters such as the correlation coefficient (R²), cross-validated R² (q²), and the standard error of prediction. A robust QSAR model provides predictive power and offers insights into the key structural features driving the biological activity.

Rational Design Principles and Pharmacophore-Based Optimization of this compound Scaffolds

The insights gained from SAR and QSAR studies form the foundation for the rational design and optimization of this compound scaffolds. Rational design aims to create new molecules with improved potency, selectivity, and pharmacokinetic profiles based on a deep understanding of the drug-target interactions.

Pharmacophore modeling is a key component of this rational design process. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound series, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the identified pharmacophore, new analogues can be designed to better fit the active site of the biological target. This may involve introducing new functional groups that can form additional favorable interactions, or modifying the scaffold to improve its conformational rigidity and reduce off-target effects. For example, if a hydrogen bond acceptor is identified as a key pharmacophoric feature, new derivatives incorporating a carbonyl or cyano group at a specific position could be synthesized and tested.

The iterative process of design, synthesis, and biological evaluation, guided by SAR, QSAR, and pharmacophore models, allows for the systematic optimization of the this compound scaffold to yield compounds with enhanced therapeutic potential.

Biological and Pharmacological Investigations of 2 Chloro 4 2 Methylpyridin 3 Yl Oxy Pyridine and Its Analogues Pre Clinical Focus

In Vitro Pharmacological Profiling and Efficacy Studies

The in vitro evaluation of pyridine (B92270) derivatives has revealed a diverse range of biological activities, from enzyme inhibition to the modulation of cellular pathways. These studies are crucial in elucidating the therapeutic potential of this class of compounds.

Enzyme Inhibition and Receptor Binding Assays

Analogues of 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine have been investigated for their ability to interact with various enzymes and receptors. Notably, certain pyridine derivatives have shown potent inhibitory activity against kinases, which are key regulators of cellular processes. For instance, a series of 7-azaindazole derivatives, which incorporate a pyridine moiety, have been identified as potent dual inhibitors of PI3K/mTOR kinases, with IC50 values in the nanomolar range researchgate.net.

In the context of receptor binding, a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues demonstrated very high affinities for nicotinic acetylcholine (B1216132) receptors (nAChRs), with Ki values in the picomolar range nih.gov. The N-methyl derivatives, in particular, showed significant potential as high-affinity ligands for these receptors nih.gov.

The following table summarizes the enzyme inhibition and receptor binding data for selected pyridine analogues.

| Compound Class | Target | Assay Type | Key Findings (IC50/Ki) |

| 7-Azaindazole derivatives | PI3Kα/β/γ/δ, mTOR | Kinase Inhibition | IC50 values of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively researchgate.net. |

| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues | Nicotinic Acetylcholine Receptors (nAChRs) | Receptor Binding | Ki values in the range of 9-331 pM nih.gov. |

Cellular Pathway Modulation and Phenotypic Screening

The ability of pyridine derivatives to modulate cellular pathways has been explored through various screening methods. Phenotypic screening, for example, has identified trisubstituted imidazo[1,2-a]pyridine (B132010) series that can induce differentiation in acute myeloid leukaemia (AML) cell lines, irrespective of their mutational status. This suggests a potential therapeutic application in oncology by altering cellular phenotypes.

Furthermore, the inhibition of the PI3K/mTOR pathway by 7-azaindazole derivatives has been shown to lead to significant anti-proliferative effects in AML cell lines such as HL-60 and MOLM-16 researchgate.net. This demonstrates a clear link between enzyme inhibition and the modulation of cellular proliferation pathways.

Identification and Characterization of Molecular Targets for this compound and its Analogues

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. For pyridine derivatives, research has pointed to interactions with kinases and ion channels as key components of their pharmacological profiles.

Interactions with Kinases and Other Regulatory Proteins

Several studies have highlighted the interaction of pyridine-containing compounds with various kinases. As mentioned, 7-azaindazole derivatives have been shown to be potent dual inhibitors of PI3K/mTOR kinases researchgate.net. The structural features of these compounds allow for effective binding to the active site of these enzymes, leading to the inhibition of their catalytic activity.

In addition to the PI3K/mTOR pathway, other kinases have also been identified as targets for pyridine analogues. For example, some quinazoline (B50416) derivatives, which can be considered related structures, have been developed as EGFR and VEGFR-2 tyrosine kinase inhibitors nih.gov.

Modulation of Ion Channels (e.g., TRPV1)

While specific data on the interaction of this compound with ion channels is not available, the broader class of pyridine derivatives has been shown to modulate their activity. The transient receptor potential cation channel subfamily V member 1 (TRPV1), a key player in pain and inflammation, is one such target. Although not a direct analogue, the study of various pyridine-containing molecules provides insights into potential interactions.

Antimicrobial and Antiviral Spectrum of Activity for this compound Derivatives

The pyridine scaffold is a common feature in many compounds developed for their antimicrobial and antiviral properties. A wide range of derivatives has been synthesized and tested against various pathogens. mdpi.com

Numerous studies have reported on the synthesis of pyridine derivatives with significant antibacterial and antifungal activity. nih.gov For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited strong antibacterial activity against several Gram-positive bacteria, with some compounds showing efficacy similar to the antibiotic linezolid. nih.gov Another study on Mannich pyrol-pyridine bases demonstrated moderate antimicrobial activity against both bacteria and fungi. mdpi.com

In the realm of antiviral research, pyridine derivatives have also shown promise. A series of cyclic and acyclic nucleoside analogues of 3-hydroxy-4-pyridinone displayed moderate activity against herpes simplex virus (HSV) type 1 and type 2. nih.gov Similarly, dideoxynucleoside derivatives of 3-hydroxy-2-methylpyridin-4-one also showed moderate activity against HSV-1 and HSV-2. nih.gov

The following table summarizes the antimicrobial and antiviral activities of selected pyridine derivatives.

| Compound Class | Organism(s) | Activity |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus, S. pneumoniae) | Strong antibacterial activity, similar to linezolid. nih.gov |

| Mannich pyrol-pyridine bases | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antibacterial and antifungal activity. mdpi.com |

| Cyclic and acyclic 3-hydroxy-4-pyridinone nucleoside analogues | Herpes Simplex Virus (HSV) 1 and 2 | Moderate antiviral activity. nih.gov |

| 3-hydroxy-2-methylpyridin-4-one dideoxynucleoside derivatives | Herpes Simplex Virus (HSV) 1 and 2 | Moderate antiviral activity. nih.gov |

In Vivo Efficacy Studies in Relevant Pre-clinical Animal Models

The therapeutic potential of this compound and its analogues has been investigated in various preclinical animal models to assess their efficacy in a living organism. These studies are crucial for understanding how these compounds behave in a complex biological system and for predicting their potential clinical utility. The primary focus of these in vivo investigations has been to evaluate the antitumor and anti-inflammatory properties of this class of compounds.

Antitumor Efficacy in Xenograft Models

Several studies have explored the in vivo anticancer activity of pyridyl ether derivatives, which share a core structural motif with this compound. A novel pyridine derivative, LHT-17-19, demonstrated significant antitumor and antimetastatic properties in murine models of lung cancer. rrpharmacology.rucyberleninka.ru The research was conducted using both a syngeneic tumor model (Lewis lung carcinoma) and a heterotopic tumor model of non-small cell lung cancer in humanized mice. rrpharmacology.rucyberleninka.ru

In a separate line of investigation, aminopyridinol–sorafenib hybrids, which incorporate a pyridyl ether linkage, were evaluated for their efficacy against hepatocellular carcinoma (HCC). The in vivo antitumor effects of these compounds were assessed using a chick chorioallantoic membrane (CAM) tumor model implanted with Huh7 cells. nih.gov One of the hybrid compounds exhibited an inhibitory effect on tumor weight comparable to that of the established anticancer drug sorafenib. nih.gov Furthermore, the study observed that these hybrid compounds significantly blocked tumor-induced angiogenesis, a critical process for tumor growth and metastasis. nih.gov

Another study focused on novel diarylpyridine derivatives as potential anticancer agents. One of the lead compounds from this series demonstrated the ability to significantly inhibit breast cancer in in vivo studies. rsc.org

Below is a summary of the in vivo antitumor efficacy data for representative pyridyl ether analogues:

| Compound/Analogue | Animal Model | Cancer Type | Key Efficacy Findings | Reference |

| LHT-17-19 | Syngeneic and xenograft murine models | Lung Cancer | Demonstrated significant antitumor and antimetastatic properties. | rrpharmacology.rucyberleninka.ru |

| Aminopyridinol–sorafenib hybrid (Compound 6) | Chick Chorioallantoic Membrane (CAM) with Huh7 xenografts | Hepatocellular Carcinoma | Inhibitory effect on tumor weight was similar to sorafenib; significantly blocked tumor-induced angiogenesis. | nih.gov |

| Diarylpyridine derivative (Compound 3b) | In vivo breast cancer model | Breast Cancer | Significantly inhibited breast cancer growth. | rsc.org |

Anti-inflammatory Activity in Animal Models

The anti-inflammatory potential of pyridine derivatives has also been a subject of preclinical investigation. While specific in vivo anti-inflammatory data for this compound is not extensively documented, studies on related structures provide valuable insights. For instance, certain 4-pyridone derivatives, which are structurally related to the core pyridine scaffold, have been shown to possess anti-inflammatory activity. In a carrageenan-induced pedal edema assay in rats, a standard model for acute inflammation, several 4-pyridone compounds were found to be active. nih.gov

Furthermore, a study on 1,4-dihydropyridine (B1200194) derivatives identified a compound with significant anti-inflammatory effects in both in vitro and in vivo models. In an acute lung injury model in mice, this compound was able to reduce the levels of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and IL-6. nih.gov It also decreased leukocyte migration and exudation, indicating a potent anti-inflammatory response. nih.gov

The following table summarizes the findings from in vivo anti-inflammatory studies of related pyridine analogues:

| Compound/Analogue Class | Animal Model | Inflammation Model | Key Efficacy Findings | Reference |

| 4-Pyridone derivatives | Rats | Carrageenan-induced pedal edema | Several compounds demonstrated anti-inflammatory activity. | nih.gov |

| 1,4-Dihydropyridine derivative (Compound 4) | Mice | Acute Lung Injury (ALI) | Reduced levels of NO, TNF-α, and IL-6; decreased leukocyte migration and exudation. | nih.gov |

These preclinical in vivo studies provide a foundational understanding of the therapeutic potential of this compound and its analogues. The promising antitumor and anti-inflammatory activities observed in these animal models warrant further investigation to fully elucidate their mechanisms of action and to progress towards potential clinical applications.

Computational and Theoretical Chemistry Studies on 2 Chloro 4 2 Methylpyridin 3 Yl Oxy Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of pyridine (B92270) derivatives. For instance, DFT calculations have been successfully used to determine the optimized molecular geometry, including bond lengths and angles, of various substituted pyridines. researchgate.net Studies on compounds like 2-chloro-4-(trifluoromethyl) pyridine have utilized DFT with the B3LYP method and 6-311++G(d,p) basis set to obtain the molecular structure and fundamental vibrational frequencies. researchgate.net

Table 1: Representative DFT-Calculated Molecular Properties of a Structurally Related Pyridine Derivative

| Property | Calculated Value for 2-chloro-4-(trifluoromethyl) pyridine |

| Method | B3LYP/6-311++G(d,p) |

| Dipole Moment (μ) | 1.3844 D |

| First Order Hyperpolarizability (β) | 4.5 times that of urea |

Data sourced from a computational study on a related pyridine derivative to infer potential properties of 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a larger gap implies higher stability and lower reactivity. tjnpr.org For various pyridine derivatives, DFT has been used to calculate these parameters, providing insights into their electronic properties and reactivity. tjnpr.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. mdpi.com In MEP maps, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-deficient areas, prone to nucleophilic attack). For pyridine derivatives, the nitrogen atom typically represents a region of negative potential. In a study on 2-amino-5-chloropyridine, MEP analysis was used to identify the reactive sites of the molecule. researchgate.net For this compound, an MEP analysis would likely show negative potential around the nitrogen atoms of both pyridine rings and the oxygen atom of the ether linkage, highlighting these as potential sites for interaction with electrophiles or hydrogen bond donors.

Table 2: Representative FMO and MEP Data for a Related Pyridine Derivative

| Parameter | Description | Inferred Relevance for this compound |

| HOMO-LUMO Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A larger gap would suggest higher chemical stability. |

| MEP Negative Regions | Electron-rich areas, typically around heteroatoms like nitrogen and oxygen. | The nitrogen and oxygen atoms are likely to be the primary sites for electrophilic attack and hydrogen bonding. |

| MEP Positive Regions | Electron-deficient areas, often around hydrogen atoms attached to electronegative atoms. | Potential for interactions with nucleophiles. |

This table is illustrative, drawing on general principles and findings from studies on other pyridine derivatives to predict the characteristics of the title compound. researchgate.nettjnpr.orgmdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Characterization

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand might interact with the active site of a protein. Molecular dynamics (MD) simulations can then be used to study the stability of this complex over time.

While no specific molecular docking studies for this compound were found, research on other 2-chloro-pyridine derivatives has demonstrated their potential as inhibitors of various biological targets. For example, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been synthesized and subjected to molecular docking studies to investigate their binding model with telomerase, a potential antitumor target. nih.gov Similarly, other pyridine derivatives have been docked into the active sites of enzymes like EGFR kinase to predict their inhibitory activity. nih.govuomustansiriyah.edu.iq

For this compound, a molecular docking study would involve identifying a relevant biological target and then computationally placing the molecule into its active site. The binding affinity, typically expressed as a docking score or binding energy, would be calculated. The analysis of the docked pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Subsequent MD simulations would provide insights into the dynamic stability of these interactions.

Conformational Analysis and Intermolecular Interaction Mapping

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. For molecules with rotatable bonds, like the ether linkage in this compound, multiple conformations are possible.

Studies on ortho-substituted diphenyl ethers have shown that these molecules can adopt specific preferred conformations, such as "H-inside" or "methoxy-inside" conformations, depending on the nature and position of the substituents. cdnsciencepub.com The interconversion between these conformational isomers is typically very fast. cdnsciencepub.com For this compound, the torsional angles around the C-O-C bonds of the ether linkage would be the primary determinants of its conformation. Computational methods, such as potential energy surface (PES) scans, can be used to map the energy landscape of the molecule as a function of these torsional angles, thereby identifying the low-energy, stable conformers.

Intermolecular interaction mapping, often performed using tools like Hirshfeld surface analysis, can provide a detailed picture of the types and frequencies of intermolecular contacts in the crystalline state. mdpi.com This information is crucial for understanding the packing of molecules in a crystal and for rationalizing their physical properties.

Prediction of Physicochemical Parameters and ADME-related Properties through Computational Methods

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational methods are widely used to predict these properties, as well as fundamental physicochemical parameters, from the molecular structure alone. nih.govuomustansiriyah.edu.iqnih.govmdpi.comroyalsocietypublishing.org

Various online tools and software packages are available to predict properties such as lipophilicity (logP), aqueous solubility (logS), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often used to assess a compound's "drug-likeness" based on empirical rules like Lipinski's Rule of Five. For instance, in silico ADME predictions for a series of pyridine and pyrimidine (B1678525) derivatives have been carried out to evaluate their potential as drug candidates. nih.govnih.gov

For this compound, a computational ADME profiling would provide valuable preliminary data on its likely oral bioavailability and other pharmacokinetic characteristics.

Table 3: Predicted Physicochemical and ADME Properties for a Representative Pyridine Derivative

| Property | Predicted Value | Importance in Drug Discovery |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. |

| LogP | < 5 | A measure of lipophilicity, influencing membrane permeability. |

| Hydrogen Bond Donors | < 5 | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | < 10 | Affects solubility and membrane permeability. |

| Polar Surface Area | < 140 Ų | Correlates with drug transport properties. |

| Aqueous Solubility | Moderate to High | Crucial for absorption and formulation. |

This table provides a general overview of the types of ADME-related properties that can be predicted computationally, with typical desirable ranges for oral drug candidates. nih.govuomustansiriyah.edu.iqnih.govmdpi.comroyalsocietypublishing.org

Role and Applications of 2 Chloro 4 2 Methylpyridin 3 Yl Oxy Pyridine in Agrochemical and Pharmaceutical Research and Development

Function as a Versatile Synthetic Intermediate for Advanced Chemical Entities

The utility of 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine as a synthetic intermediate stems from the reactivity of its substituted pyridine (B92270) ring. Halogenated heterocycles, such as this compound, are frequently employed in cross-coupling reactions to form more complex molecular architectures. The chlorine atom at the 2-position of the pyridine ring provides a reactive site for various chemical transformations, enabling chemists to introduce new functional groups and build elaborate molecular frameworks.

Substituted pyridines are crucial building blocks in the synthesis of novel pharmaceutical agents and fine chemicals. nbinno.com The strategic placement of functional groups, like the chloro and methylpyridine-oxy moieties in the target compound, allows for targeted modifications, which is a key aspect in developing compounds with desired pharmacological or biological properties. nbinno.com For instance, related compounds like 2-chloro-3-amino-4-methylpyridine are pivotal intermediates in the synthesis of pharmaceuticals such as Nevirapine, an established treatment for HIV-1. google.com This highlights the general importance of the 2-chloro-4-methylpyridine core structure in medicinal chemistry.

The synthesis of such intermediates often involves multi-step processes. For example, the preparation of related 2-chloropyridine (B119429) derivatives can be achieved through various methods, including the diazotization of 2-aminopyridines or the reaction of pyridine-N-oxides with chlorinating agents like sulfuryl chloride. google.com The development of efficient and high-yield synthetic routes to these intermediates is a continuous area of research to support industrial-scale production. alkalimetals.com

The table below illustrates the key reactive sites of this compound and their potential for synthetic transformations.

| Reactive Site | Type of Reaction | Potential for Synthesis |

| 2-Chloro position | Nucleophilic Aromatic Substitution, Cross-Coupling Reactions | Introduction of various nucleophiles (e.g., amines, alcohols, thiols) or coupling with other aromatic/aliphatic groups to build complexity. |

| Pyridine Ring | Electrophilic Aromatic Substitution | Further functionalization of the pyridine ring, although the existing substituents will direct the position of new groups. |

| Ether Linkage | Ether Cleavage | Although generally stable, this bond could potentially be cleaved under harsh conditions to yield two separate pyridine derivatives. |

Contributions to Innovations in Agrochemicals, Including Herbicides and Pesticides

The pyridine ring is a well-established "pharmacophore" in the agrochemical industry, with pyridine-based compounds playing a crucial role as fungicides, insecticides, and herbicides. researchgate.net Pesticides containing a pyridine moiety are often characterized by high efficiency, low toxicity, and good environmental compatibility, aligning with the current trends in the development of agricultural chemicals. agropages.com

The structural features of this compound make it a promising scaffold for the design of new agrochemicals. The presence of a chlorinated pyridine ring is a common feature in many active agrochemical ingredients. nih.gov For example, derivatives of 2-methylpyridine are used to produce fourth-generation agrochemical products that are known for their high efficacy and low toxicity. agropages.com

Research into pyridine-based agrochemicals has shown that the strategic incorporation of this heterocyclic ring can significantly enhance the biological activity of a compound. researchgate.net The development of novel herbicides and pesticides often relies on the use of specialized chemical intermediates to create molecules that can selectively target specific pests or weeds with minimal impact on the crop. nbinno.com

The table below provides examples of commercialized agrochemicals that contain a pyridine or chloropyridine moiety, illustrating the importance of this structural class.

| Agrochemical | Type | Target |

| Clodinafop | Herbicide | Annual grasses google.com |

| Flonicamid | Insecticide | Sucking insects agropages.com |

| Picoxystrobin | Fungicide | Broad-spectrum fungal pathogens agropages.com |

| Fluazifop-butyl | Herbicide | Grassy weeds nih.gov |

While specific research on the direct agrochemical applications of this compound is not extensively detailed in publicly available literature, its structural similarity to key intermediates used in the synthesis of established agrochemicals suggests its potential as a valuable building block in this field.

Applications in Pre-clinical Drug Discovery and Development Beyond Specific Therapeutic Areas

In the pharmaceutical sector, pyridine derivatives are indispensable. The versatility of the pyridine ring allows it to be incorporated into a wide range of molecular frameworks, leading to a broad spectrum of potential therapeutic agents. nbinno.com More than 88% of pharmaceuticals in the United States have some reliance on chlorine chemistry, underscoring the importance of chlorinated intermediates like this compound. nih.gov

The use of well-defined intermediates streamlines the complex process of active pharmaceutical ingredient (API) manufacturing. nbinno.com The unique chemical characteristics of substituted pyridines make them cornerstone building blocks in the development of advanced pharmaceuticals. nbinno.com For instance, trifluoromethylpyridine (TFMP) derivatives, which are structurally related to the compound of interest, are found in several approved drugs and many candidates in clinical trials for a variety of diseases, including cancer and HIV. nih.govsemanticscholar.org

The development of novel drugs often involves synthesizing and screening libraries of compounds based on a common scaffold. The structure of this compound makes it an ideal candidate for such libraries. By modifying the reactive sites of the molecule, researchers can generate a diverse set of derivatives for biological evaluation against various therapeutic targets. For example, novel 2-chloro-pyridine derivatives containing flavone (B191248) moieties have been synthesized and investigated as potential antitumor agents. nih.gov

The table below summarizes the roles of pyridine-based intermediates in different phases of drug discovery and development.

| Phase | Role of Pyridine Intermediate | Example Application |

| Lead Discovery | Scaffold for creating compound libraries | Synthesis of diverse derivatives for high-throughput screening. |

| Lead Optimization | Building block for structure-activity relationship (SAR) studies | Systematic modification to improve potency and selectivity. nih.gov |

| Process Development | Key starting material for large-scale synthesis | Development of efficient and scalable routes to the final API. google.com |

The broad utility of chlorinated pyridine intermediates in both agrochemical and pharmaceutical research highlights the strategic importance of compounds like this compound in driving innovation in these critical sectors.

Future Research Directions and Translational Perspectives for 2 Chloro 4 2 Methylpyridin 3 Yl Oxy Pyridine

Exploration of Emerging Synthetic Methodologies for Enhanced Compound Accessibility and Scalability

The synthesis of 2-Chloro-4-(2-methylpyridin-3-yl)oxy-pyridine is not yet described in detail in publicly accessible scientific literature. Future research should prioritize the development of efficient and scalable synthetic routes. Drawing inspiration from the synthesis of other diaryl ethers and substituted pyridines, several modern synthetic methodologies could be explored.

Potential synthetic strategies could involve nucleophilic aromatic substitution (SNAr) reactions, where a key step would be the coupling of 2-chloro-4-hydroxypyridine (B96057) with a suitable 2-methyl-3-halopyridine, or vice versa. The efficiency of such reactions could be enhanced by exploring various catalytic systems, including copper- and palladium-based catalysts, which are known to facilitate C-O bond formation. Furthermore, the use of flow chemistry could be investigated to improve reaction efficiency, safety, and scalability. A comparative analysis of different synthetic approaches would be crucial to identify the most viable route for producing the compound in sufficient quantities for further studies.

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Strategy | Key Reactants | Potential Catalysts/Conditions | Advantages | Challenges |

| Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-4-hydroxypyridine and 2-methyl-3-halopyridine | Strong base (e.g., NaH, K2CO3) in a polar aprotic solvent (e.g., DMF, DMSO) | Potentially straightforward, readily available starting materials. | May require harsh reaction conditions, potential for side reactions. |

| Buchwald-Hartwig C-O Coupling | 2-chloro-4-halopyridine and 2-methylpyridin-3-ol | Palladium catalyst with a suitable phosphine (B1218219) ligand and a base. | High functional group tolerance, generally milder conditions. | Catalyst cost and optimization can be a factor. |

| Ullmann Condensation | 2-chloro-4-halopyridine and 2-methylpyridin-3-ol | Copper catalyst, high temperatures. | A classic and often effective method. | Often requires high temperatures and stoichiometric copper. |

Advanced Mechanistic Elucidation of Biological Actions and Off-Target Effects

Given the novelty of this compound, its biological activities are entirely unknown. A crucial first step in future research will be to screen the compound against a wide range of biological targets to identify any potential therapeutic or agrochemical relevance. Should any bioactivity be discovered, a deep dive into its mechanism of action will be paramount.

Advanced techniques such as chemical proteomics could be employed to identify the direct protein targets of the compound within a cellular context. Subsequent biochemical and biophysical assays would then be necessary to validate these interactions and quantify binding affinities. Furthermore, understanding potential off-target effects is equally important. This can be achieved through broad profiling against panels of receptors, enzymes, and ion channels. Techniques like reverse-phase protein arrays and phenotypic screening in various cell lines could provide a comprehensive picture of the compound's cellular effects.

Integration of Multi-omics Data in Target Validation for this compound Analogues

Once a primary biological target is identified and validated for this compound or its future analogues, the integration of multi-omics data will be essential for a holistic understanding of its biological impact. Transcriptomics (RNA-seq), proteomics, and metabolomics studies on cells or organisms treated with the compound can reveal downstream pathway modulations and provide insights into the broader physiological response.

For instance, if an analogue is found to inhibit a specific kinase, transcriptomic and proteomic analyses could confirm the modulation of the kinase's known signaling pathway and potentially uncover novel downstream targets. Metabolomic profiling could further elucidate the metabolic consequences of target engagement. This multi-pronged approach will be critical for robust target validation and for predicting both the efficacy and potential liabilities of this novel chemical scaffold.

Identification of Novel Therapeutic and Agrochemical Frontiers through High-Throughput Screening and Rational Design

The structural motifs present in this compound, namely the chlorinated pyridine (B92270) and the methyl-substituted pyridyl ether, are found in various biologically active molecules. This suggests that the compound could serve as a valuable starting point for the discovery of new therapeutic agents or agrochemicals.

High-throughput screening (HTS) of large and diverse compound libraries that include this compound and its rationally designed analogues against a multitude of biological assays is a promising strategy for identifying novel activities. These assays could range from target-based screens (e.g., enzyme inhibition, receptor binding) to phenotypic screens (e.g., cell viability, antibacterial or antifungal activity). The data generated from HTS campaigns, combined with computational modeling and structure-activity relationship (SAR) studies, would guide the rational design of more potent and selective analogues, thereby opening up new frontiers in drug discovery and crop protection.

Q & A

Q. How to address discrepancies in reported biological activity across studies?

- Methodological Answer : Normalize assay conditions (cell line passage number, serum concentration). Test batches for purity (>98%, HPLC) to exclude inactive impurities. Compare IC₅₀ values under standardized protocols (e.g., NCI-60 panel). Structural analogs (e.g., 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[6-(4-methoxyphenyl)-2-methylpyridin-3-yl]urea) show activity against MCF-7, suggesting scaffold-dependent efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.